N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide
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Overview
Description
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide is a complex organic compound characterized by its bromophenyl, chlorobenzene, and methylsulfonyl functional groups
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Similar compounds have been found to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Similar compounds have shown promising antimicrobial activity and potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a lipophilic character, which may influence its interactions with other biomolecules
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of phenyl sulfanyl derivatives followed by chlorination and sulfonylation reactions. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions often require the presence of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-bromophenyl)-2-chlorobenzamide
4-bromophenyl methyl sulfone
N-aryl sulfonamides
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloro-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNO3S2/c1-28(25,26)17-10-11-18(19(22)12-17)20(24)23-14-4-8-16(9-5-14)27-15-6-2-13(21)3-7-15/h2-12H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGCPYLHTYBUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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